3-Cyclopropoxy-5-methoxypyridine-2-sulfonamide
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Overview
Description
3-Cyclopropoxy-5-methoxypyridine-2-sulfonamide is an organosulfur compound that features a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-methoxypyridine-2-sulfonamide typically involves the reaction of 3-cyclopropoxy-5-methoxypyridine with a sulfonamide reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired sulfonamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
3-Cyclopropoxy-5-methoxypyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropoxy-3-methoxypyridine-2-sulfonamide
- Sulfonamides with different alkoxy groups
- Pyridine derivatives with various substituents
Uniqueness
3-Cyclopropoxy-5-methoxypyridine-2-sulfonamide is unique due to the presence of both cyclopropoxy and methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other sulfonamide compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C9H12N2O4S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methoxypyridine-2-sulfonamide |
InChI |
InChI=1S/C9H12N2O4S/c1-14-7-4-8(15-6-2-3-6)9(11-5-7)16(10,12)13/h4-6H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
HSHSAPRXRGHIEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
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